2-Bromo-4-ethylanisole
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-4-ethylanisole involves various chemical reactions and starting materials. For instance, analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone were synthesized from 2,3-dibromo-1,4-naphthoquinone, with the ethyl analog being denoted as L-2Br . Ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was formed from a reaction involving 2,4-bis-(diphenylmethylene)-1,3-cyclobutane dione with bromine in the presence of ethanol . Additionally, ethyl 4-bromo-4,4-dinitrobutyrate was synthesized through a Michael addition reaction of bromodinitromethane potassium salt with ethyl acrylate . These studies demonstrate the diverse synthetic routes that can be employed to create brominated compounds with ethyl groups.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various techniques. Single crystal X-ray diffraction studies revealed that molecules of L-2Br crystallize in the Pca2_1 space group, forming a polymeric chain through N-H⋯O interactions . The structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was characterized by X-ray structure analysis, showing an orthorhombic space group PNa2_1 . Similarly, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate was determined, revealing two independent molecules with significant amine-N—H⋯O(carbonyl) hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of brominated compounds is highlighted in several studies. Ethyl 2,3-dioxobutyrate 2-arylhydrazones and 2,3-dioxo-1-phenylbutanal 2-arylhydrazones react with bromine to yield 4-bromo-derivatives, which can further react to form various pyrazole derivatives . The interactions between the synthesized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and DNA bases were investigated using the ECT method, indicating potential biological reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using spectroscopic methods and theoretical calculations. FT-IR spectra showed shifts in the ν_NH and ν_CBr frequencies due to intramolecular hydrogen bonding and bromine substitution, respectively . UV-Vis spectra exhibited a broad charge transfer band, imparting color to the compounds . Density functional theory (DFT) was used to optimize the geometry of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, and various analyses such as MEP, NBO, and NLO were performed to understand its chemical activity .
Scientific Research Applications
Synthesis and Chemical Applications
2-Bromo-4-ethylanisole has been utilized in various synthesis processes and chemical applications. A study highlighted the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a close relative of 2-Bromo-4-ethylanisole, in a modular microreaction system, emphasizing its significance in producing heat and pressure-sensitive dyes for thermal papers. This method showed superiority in controlling byproduct content and conversion efficiency compared to traditional industrial batch processes (Xie et al., 2020).
Photovoltaic Device Enhancement
4-bromoanisole, structurally related to 2-Bromo-4-ethylanisole, has been used as a processing additive to control phase separation and purity in organic photovoltaic devices. Investigations into polymer-polymer blends have demonstrated that this additive significantly improves the aggregation and morphology of the blends, impacting the efficiency of these photovoltaic systems (Liu et al., 2012).
Catalysis and Oxidation
In the realm of catalysis, research involving non-heme iron catalysts for benzylic oxidation used 4-ethylanisole and similar compounds as model substrates. This study successfully demonstrated effective oxidation, providing insights into the behavior of 2-Bromo-4-ethylanisole in catalytic systems and oxidation reactions (Klopstra et al., 2003).
properties
IUPAC Name |
2-bromo-4-ethyl-1-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDXTNZWHRBQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550913 | |
Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethylanisole | |
CAS RN |
99179-98-3 | |
Record name | 2-Bromo-4-ethyl-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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